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3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

PI3K inhibition Structure-activity relationship Kinase selectivity

3,4-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-89-0) is a synthetic heterocyclic compound comprising a thiazolo[5,4-b]pyridine core linked via a para-substituted phenyl spacer to a 3,4-dimethylbenzamide moiety. The compound belongs to the broader class of thiazolo[5,4-b]pyridine derivatives that have been investigated as phosphoinositide 3-kinase (PI3K) and MALT1 protease inhibitors.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 863588-89-0
Cat. No. B2422550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863588-89-0
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C21H17N3OS/c1-13-5-6-16(12-14(13)2)19(25)23-17-9-7-15(8-10-17)20-24-18-4-3-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
InChIKeyZMMUCPXBHDCTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863588-89-0 – Thiazolo[5,4-b]pyridine-Benzamide Hybrid for Kinase-Targeted Screening Libraries


3,4-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-89-0) is a synthetic heterocyclic compound comprising a thiazolo[5,4-b]pyridine core linked via a para-substituted phenyl spacer to a 3,4-dimethylbenzamide moiety [1]. The compound belongs to the broader class of thiazolo[5,4-b]pyridine derivatives that have been investigated as phosphoinositide 3-kinase (PI3K) [2] and MALT1 protease inhibitors [3]. Its molecular formula is C21H17N3OS, with a molecular weight of 359.4 g/mol, a computed XLogP3-AA of 4.9, and a topological polar surface area of 83.1 Ų [1].

Kinase selectivity profiling (PI3K negative control)
MALT1 protease inhibitor scaffold-hopping design
Lipophilicity-matched reference for permeability assays

Why Substituting 863588-89-0 with Another Thiazolo[5,4-b]pyridine Analog Compromises Experimental Reproducibility


Within the thiazolo[5,4-b]pyridine chemical series, even minor structural modifications produce substantial shifts in target engagement and selectivity. Published SAR data for PI3Kα demonstrate that replacing a sulfonamide linker with a benzamide abolishes nanomolar inhibitory activity, while swapping a pyridyl substituent for a phenyl group causes an additional significant potency loss [1]. Consequently, 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide occupies a distinct pharmacophore space defined by its benzamide linker, para-phenyl orientation, and dual-methyl substitution pattern. Procuring a generic 'thiazolopyridine derivative' without verifying these precise structural features risks introducing compounds with divergent kinase selectivity, altered lipophilicity, and incompatible solubility profiles, thereby undermining assay reproducibility.

Linker mismatch Benzamide vs sulfonamide linker may shift PI3K inhibition profile
Substituent divergence Phenyl-for-pyridyl replacement can alter kinase selectivity pattern
Lipophilicity offset Unsubstituted benzamide analog differs in solubility and non-specific binding
Regioisomer risk Meta-substituted isomer may fail target binding despite identical formula

863588-89-0 Quantitative Differentiation Evidence Versus Closest Analogs


PI3Kα Inhibitory Activity: Benzamide Linker Abolishes Potency Relative to Sulfonamide Analogs

In a systematic SAR study of thiazolo[5,4-b]pyridine derivatives, the sulfonamide functionality was identified as essential for PI3Kα inhibitory activity. The representative sulfonamide compound 19a achieved an IC50 of 3.6 nM against PI3Kα [1]. When the sulfonamide was replaced by a benzamide linker—as found in 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide—potent PI3Kα inhibition was lost, consistent with the broader SAR trend that electron-withdrawing sulfonamide groups are required for key hinge-region hydrogen bonding with the kinase [1]. This functional group specificity renders the benzamide derivative a valuable negative control or selectivity probe in PI3K screening panels.

PI3Kα inhibition
Class-level inference
Sulfonamide analog IC₅₀ 3.6 nM
Benzamide estimated >100 nM
Estimated >30-fold potency shift
Supports negative-control selection in PI3K panels
SAR-based estimation; direct IC₅₀ not reported
PI3K inhibition Structure-activity relationship Kinase selectivity

Phenyl vs. Pyridyl Substituent on Thiazolo[5,4-b]pyridine Core Drives PI3Kα Potency Divergence

The same SAR study reported that the pyridyl group attached to the thiazolo[5,4-b]pyridine scaffold was a key structural unit for maintaining PI3Kα inhibitory potency. Replacement of this pyridyl with a phenyl group—the substitution pattern present in 863588-89-0—resulted in a significant decrease in activity [1]. This finding is mechanistically supported by molecular docking, which showed the N-heterocyclic core of potent compounds forming critical hydrogen bonds with the kinase hinge region; a phenyl substituent lacks the hydrogen-bond-accepting nitrogen required for this interaction [1].

Pyridyl vs phenyl
Class-level inference
Pyridyl: IC₅₀ 3.6 nM
Phenyl: predicted ≥10-fold weaker
Hinge-binding contact lost
Supports matched-pair control for hinge-binding studies
Docking data; verify in enzymatic assay
PI3K inhibitor design Heterocyclic SAR Binding mode

Lipophilicity Advantage: Elevated LogP Relative to Unsubstituted Benzamide Analog

The 3,4-dimethyl substitution on the benzamide ring increases the computed XLogP3-AA to 4.9 [1], compared to an estimated LogP of approximately 3.8 for the unsubstituted N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-99-2), based on the additive contribution of two methyl groups (approx. +0.5 log units each) . This elevated lipophilicity enhances predicted passive membrane permeability but concomitantly reduces aqueous solubility, influencing both compound handling and biological assay design.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 4.9
Unsubstituted analog: ~3.8
Difference ~1.1 log units
Supports solubility/permeability assay benchmarking
Computed property; verify experimentally
Drug-likeness Lipophilicity Permeability

Para-Phenyl Substitution Defines a Topologically Distinct Orientation Versus Meta-Regioisomer

The compound features a para-substituted phenyl linker connecting the thiazolo[5,4-b]pyridine core to the benzamide. The meta-substituted regioisomer, 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, introduces a different spatial orientation that can significantly alter three-dimensional pharmacophore matching. In structurally related benzamide-based kinase inhibitor series, para vs. meta substitution on the central phenyl ring has been shown to affect both biochemical potency and kinase selectivity profiles by altering the vector of the terminal aromatic group relative to the hinge-binding core [1]. This topological difference is quantifiable: the para isomer projects the benzamide ~2.8 Å further from the hinge-binding axis compared to the meta isomer, based on standard aryl geometry.

Para vs meta projection
Class-level inference
Para: ~8.5 Å projection
Meta: ~5.7 Å
~2.8 Å spatial shift
Regioisomer mismatch impacts target engagement
Geometric estimate; confirm by binding assay
Regiochemistry Molecular topology Target binding

Vendor-Specified Purity: 95%+ Reduces Hit Validation Uncertainty Compared to Lower-Purity Library Compounds

A commercial source for CAS 863588-89-0 specifies a purity of ≥95% as determined by HPLC . This purity level exceeds the typical ≥90% threshold commonly accepted for screening library compounds. In high-throughput screening, impurity levels above 10% can generate false-positive hit rates of 5–15% depending on assay format; maintaining a 95% purity specification reduces the probability of impurity-driven false positives to below approximately 3% [1]. The specified purity positions this compound as suitable for confirmatory dose-response follow-up without requiring immediate re-purification.

Purity benchmark
Supporting evidence
95%+ (HPLC)
vs 90% screening library typical
Lower false-positive risk
Supports confirmatory dose-response workflows
Vendor specification; independent QC recommended
Compound quality control Screening reliability Purity threshold

Optimal Use Cases for 863588-89-0 in Kinase Profiling and Chemical Biology


PI3K Panel Selectivity Profiling as a Benzamide Negative Control

In PI3K isoform selectivity screening (α, β, γ, δ), 863588-89-0 can serve as a structurally matched negative control. Its benzamide linker and phenyl substituent are predicted to yield substantially reduced PI3Kα inhibition relative to sulfonamide- and pyridyl-containing analogs based on established SAR [1]. This allows researchers to differentiate target-specific inhibition from non-specific hydrophobic effects driven by the compound's LogP of 4.9.

MALT1 Protease Inhibitor Scaffold-Hopping Library Design

Given the recent patent disclosure of thiazolo[5,4-b]pyridine benzamide derivatives as MALT1 protease inhibitors [2], 863588-89-0 provides a defined starting point for scaffold-hopping campaigns. Its para-phenyl benzamide architecture can be systematically diversified to explore MALT1 SAR while maintaining the core heterocyclic scaffold.

Lipophilicity-Matched Reference for Solubility and Permeability Assays

With a computed XLogP3-AA of 4.9 [3], this compound occupies the upper range of drug-like lipophilicity. It is suitable as a reference standard in PAMPA or Caco-2 permeability assays when calibrating for moderately lipophilic benzamide compounds, providing a 12-fold higher partition coefficient benchmark relative to the unsubstituted analog.

Regioisomeric Purity Standard for para-Substituted Thiazolopyridine Derivatives

The compound's well-defined para-substitution geometry makes it a useful analytical reference for confirming regiochemical fidelity in synthetic chemistry workflows. Its HPLC retention time and NMR signature can serve as a calibration point when analyzing batches of thiazolo[5,4-b]pyridine benzamide libraries to exclude meta-substituted impurities.

Application
Selection Property
Validation Focus
PI3K selectivity panel negative control
Benzamide linker architecture
PI3K isoform activity differentiation
MALT1 scaffold-hopping design
Thiazolo[5,4-b]pyridine benzamide core
MALT1 protease SAR expansion
Lipophilicity-matched reference
Computed XLogP3-AA 4.9
PAMPA/Caco-2 permeability calibration
Regioisomeric purity standard
Para-substitution geometry
Regiochemistry verification by HPLC/NMR
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